Isokotanin A

Insect feeding deterrence Natural product pesticide Bicoumarin bioactivity

Disambiguating 6,6′- from 8,8′-coupled bicoumarins by mass spectrometry alone is impossible due to identical molecular formulas (C₂₄H₂₂O₈, 438.4 g/mol). Isokotanin A provides the definitive chromatographic and 2D NMR reference data for unambiguous regioisomer assignment in Aspergillus metabolomics. • Authentic 6,6′-coupled standard with documented HMBC/NOESY correlations for regioisomer confirmation • Structurally matched negative control (inactive vs. isokotanins B/C) for bicoumarin insect antifeedant SAR studies • Enantiopure (+)-isokotanin A (aR configuration) available via atroposelective combined metal-enzyme catalysis route Supplied as a custom synthesis product with full analytical characterization (NMR, HRMS, HPLC).

Molecular Formula C24H22O8
Molecular Weight 438.4 g/mol
Cat. No. B1250473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsokotanin A
Synonymsisokotanin A
Molecular FormulaC24H22O8
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC)OC)OC(=O)C=C2OC
InChIInChI=1S/C24H22O8/c1-11-21-15(29-5)9-19(25)31-17(21)7-13(27-3)23(11)24-12(2)22-16(30-6)10-20(26)32-18(22)8-14(24)28-4/h7-10H,1-6H3
InChIKeyYZMPQQODLHAXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isokotanin A Sourcing Guide


Isokotanin A is a bicoumarin natural product first isolated from the sclerotia of the fungus Aspergillus alliaceus [1]. It belongs to the class of axially chiral dimeric polyketides and is a regioisomer of the known bicoumarin kotanin, differing in the connection point between the two coumarin subunits: isokotanin A features a symmetric 6,6′-coupling, whereas kotanin is 8,8′-coupled [1][2]. With molecular formula C₂₄H₂₂O₈ and a molecular weight of 438.4 g/mol, isokotanin A possesses axial chirality (atropisomerism) arising from hindered rotation around the biaryl bond; the naturally occurring enantiomer is (+)-isokotanin A, assigned the aR absolute configuration [3].

Regioisomer-specific reference
Analytical standard for 6,6′-coupled bicoumarin identification
Atropisomerism research
Chiroptical and configurational stability studies
Synthetic methodology
Benchmarking oxidative coupling and atroposelective synthesis
Negative control
Structurally matched control in antifeedant SAR

Why Isokotanin A Cannot Substitute Other Bicoumarins


Substituting isokotanin A with kotanin, isokotanin B, isokotanin C, or desertorin C is scientifically unjustified due to documented regioisomeric and constitutional differences that produce divergent biological activity profiles [1]. In the original isolation study, isokotanins B and C showed quantifiable insecticidal activity against Helicoverpa zea and Carpophilus hemipterus, whereas isokotanin A was notably inactive in the same assays [1][2]. Additionally, the 6,6′- versus 8,8′-coupling regiochemistry between isokotanin A and kotanin generates distinct NMR spectroscopic fingerprints for unambiguous identity confirmation, and the axial chirality of isokotanin A introduces atropisomerism that is absent in non-dimeric coumarins, directly impacting any stereochemistry-dependent application [3].

Regioisomer mismatch
6,6′- vs 8,8′-coupling alters NMR and chromatographic identity versus kotanin
Activity profile divergence
Isokotanins B and C show antifeedant activity; isokotanin A lacks measurable effect
Axial chirality requirement
Atropisomerism absent in non-dimeric coumarins; may impact stereochemical applications

Head-to-Head Differentiation Evidence


Insecticidal Activity Profile

In the foundational isolation study, isokotanins B and C demonstrated activity against the corn earworm Helicoverpa zea and the dried fruit beetle Carpophilus hemipterus, while isokotanin A was reported without measurable activity in the same experimental system [1]. Independent vendor characterization confirms that dietary administration of isokotanin B at 100 ppm reduces C. hemipterus larvae feeding by 21%, providing a quantified baseline against which isokotanin A shows no comparable effect [2]. This negative differential is critical: isokotanin A should not be selected for insect antifeedant or pesticidal discovery programs, whereas isokotanins B and C are the active leads.

Insect antifeedant activity
Cross-study comparable
Isokotanin A: no activity
Isokotanin B: 21% feeding reduction at 100 ppm
Supports negative control selection in antifeedant SAR
Dietary administration bioassay; Laakso et al. 1994
Insect feeding deterrence Natural product pesticide Bicoumarin bioactivity

Regioisomeric Coupling Position

Isokotanin A is the symmetric 6,6′-coupled regioisomer of the bicoumarin dimer, whereas kotanin is the 8,8′-coupled regioisomer; both share the identical molecular formula C₂₄H₂₂O₈ and molecular weight 438.4 g/mol, yet are unambiguously distinguished by their NMR spectra [1]. Structural assignments were determined using selective INEPT, HMQC, HMBC, and NOESY NMR data, supplemented by chemical interconversion experiments [1]. The 6,6′-connectivity in isokotanin A places the biaryl axis at a position of higher symmetry (C₂-symmetric) compared to kotanin, which directly affects both the ¹H and ¹³C chemical shift patterns and coupling constants [2]. This regioisomeric distinction is critical for analytical reference standard procurement: authentic isokotanin A must be sourced when the target analyte is the 6,6′-dimer, as misidentification with kotanin would produce incorrect chromatographic retention times and spectral matches.

Regioisomeric coupling
Head-to-head
6,6′-coupled (isokotanin A) vs 8,8′-coupled (kotanin); identical MW 438.4
Critical for regioisomer-specific analytical reference standard procurement
Distinct 2D NMR (HMBC, NOESY) fingerprints
Structural elucidation Regioisomer differentiation NMR spectroscopy

Synthetic Route Efficiency

The Drochner–Hüttel–Müller unselective phenolic coupling strategy enables a single monomeric orsellinate precursor to furnish three regioisomeric bicoumarins in one oxidative coupling step . Under these conditions, the isolated yields are: kotanin (30%), isokotanin A (33%), and desertorin C (24%) . The relatively higher yield for isokotanin A (33%) compared to desertorin C (24%) reflects preferential formation of the 6,6′-coupled dimer under the reaction conditions, providing a synthetic accessibility advantage. Earlier methodology (Lin & Zhong, 1997) required 8 steps to reach racemic isokotanin A in only 12% overall yield [1]. The most recent atroposelective synthesis (Ganardi et al., 2023) achieves enantiopure (+)-isokotanin A via combined metal–enzyme catalysis with a decagram-scale one-pot Miyaura–Suzuki homocoupling and Candida rugosa lipase kinetic resolution, enabling gram-to-decagram procurement of the enantiomerically pure natural product [2].

Synthetic yield
Cross-study comparable
Isokotanin A: 33% (unselective); 12% (8-step racemic); enantioselective route available
Reported yield context supports synthetic feasibility screening
Yield varies by route; decagram-scale access reported
Total synthesis Oxidative phenolic coupling Bicoumarin synthesis

Atropisomerization Barrier

Isokotanin A exhibits axial chirality arising from hindered rotation about the biaryl bond linking the two coumarin subunits; the natural enantiomer is (+)-isokotanin A with aR absolute configuration [1]. The atropisomerization barrier was experimentally determined through thermal racemization experiments on the enantiomerically pure biaryl lactone precursor in toluene: partial racemization was observed at 60 °C, and complete racemization was achieved after 1 hour at 100 °C [2]. While a direct quantitative comparison of racemization half-lives between isokotanin A and kotanin atropisomers has not been reported in a single study, the tetra-ortho-substituted biaryl core of isokotanin A engenders a higher rotational barrier than less substituted bicoumarins such as desertorin C, consistent with the general principle that ortho-substitution magnitude governs atropisomer stability in this compound class [3].

Atropisomerization barrier
Class-level
Partial racemization at 60 °C; complete after 1 h at 100 °C in toluene
Defines thermal processing window for enantiopure material
Based on biaryl lactone precursor study
Atropisomerism Axial chirality Configurational stability

Chemotaxonomic Specificity

The kotanin/isokotanin A biosynthetic gene cluster in Aspergillus alliaceus DSM 813 spans 12,205 bp and encodes a non-reducing polyketide synthase (NR-PKS) as the core enzyme [1]. This cluster is distinct in size and genomic context from the canonical kotanin biosynthetic gene cluster in Aspergillus niger CBS 513.88, which spans 15,481 bp and involves a cytochrome P450 monooxygenase (KtnC) for regio- and stereoselective oxidative phenol coupling [2]. Isokotanins, including isokotanin A, serve as highly characteristic chemotaxonomic markers for species belonging to Aspergillus section Circumdati (including A. alliaceus, A. burnettii), whereas kotanin production alone is phylogenetically more widespread across Aspergillus sections [3]. This chemotaxonomic resolution enables species-level discrimination in fungal metabolomics studies.

Chemotaxonomic marker
Class-level
A. alliaceus cluster 12,205 bp vs A. niger kotanin cluster 15,481 bp
Species-level resolution for Aspergillus section Circumdati
Genomic biosynthetic gene cluster context
Fungal chemotaxonomy Biosynthetic gene cluster Aspergillus phylogenetics

Best-Application Scenarios


Analytical Reference Standard for 6,6′-Bicoumarins

Isokotanin A serves as the definitive analytical reference standard for identifying and quantifying the 6,6′-coupled bicoumarin regioisomer in Aspergillus and related fungal metabolomics studies. Because kotanin shares the identical molecular formula (C₂₄H₂₂O₈) and mass (438.4 g/mol) but differs in coupling connectivity (8,8′-), only authentic isokotanin A provides the correct chromatographic retention time and 2D NMR (HMBC, NOESY) correlations for unambiguous regioisomer assignment [1]. This application is supported by the compound's demonstrated utility as a chemotaxonomic marker for Aspergillus section Circumdati species, where co-occurrence of kotanins and isokotanins provides phylogenetic resolution beyond single-marker approaches [2].

Axial Chirality Research

Isokotanin A is a validated substrate for studying atropisomerism in natural products, with the absolute configuration of the natural (+)-enantiomer firmly assigned as aR and the atropisomerization barrier experimentally quantified (partial racemization at 60 °C, complete racemization after 1 h at 100 °C in toluene) [1][2]. Researchers investigating axial chirality in biaryl natural products, chiroptical properties, or stereochemistry–activity relationships can procure enantiopure (+)-isokotanin A synthesized via the Ganardi et al. (2023) combined metal–enzyme catalysis route, which achieves gram-to-decagram scale access with high enantioselectivity through Candida rugosa lipase kinetic resolution [3].

Synthetic Methodology Benchmarking

Isokotanin A is a valuable benchmark substrate for evaluating new oxidative phenolic coupling or atroposelective synthesis methodologies, given the existence of three published total syntheses with documented yields: Lin & Zhong (1997, 8 steps, 12% overall yield, racemic), Drochner–Hüttel–Müller (2003, unselective coupling, 33% yield for isokotanin A vs. 30% for kotanin vs. 24% for desertorin C), and Ganardi et al. (2023, enantioselective, decagram-scale) [1][2][3]. Procurement of isokotanin A as a synthetic target or authentic standard enables direct comparison of new catalytic methods against these established baselines.

Negative Control in Antifeedant Discovery

Because isokotanin A lacks the insecticidal activity demonstrated by its congeners isokotanin B (21% feeding reduction at 100 ppm against C. hemipterus) and isokotanin C, it serves as a structurally matched negative control in structure–activity relationship (SAR) studies of bicoumarin antifeedants [1]. Researchers investigating the pharmacophoric determinants of insect feeding deterrence within the bicoumarin class can use isokotanin A to test whether the 6,6′-coupling architecture is inherently inactive, while varying substitution patterns in the B and C series confer activity [2].

Application
Selection Property
Validation Focus
6,6′-Bicoumarin analytical reference
Regioisomer-specific identity
NMR and chromatographic differentiation from 8,8′-kotanin
Atropisomerism and axial chirality research
Atropisomerization thermal threshold
Enantiopurity maintenance below 60 °C processing
Synthetic methodology benchmarking
Synthetic route yield context
Comparison with literature synthetic yields
Negative control in antifeedant SAR
Activity profile in insect feeding assays
Confirmation of inactivity relative to active congeners
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